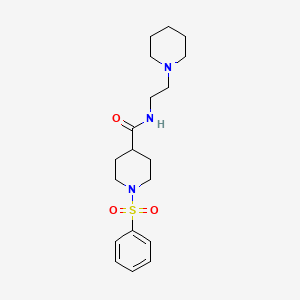
1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been shown to have an impact on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide involves the inhibition of dopamine and serotonin transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in an enhancement of their neurotransmission. This compound has also been shown to have an impact on the release of glutamate and GABA, which are important neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide has been shown to have an impact on various biochemical and physiological processes. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an enhancement of their neurotransmission. This compound has also been shown to have an impact on the release of glutamate and GABA, which are important neurotransmitters in the central nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been shown to have an impact on the central nervous system, specifically on the dopamine and serotonin systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the research of 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its impact on other neurotransmitter systems in the central nervous system. Additionally, further research is needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide involves the reaction of 1-(2-piperidin-1-ylethyl)piperidine-4-carboxamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have an impact on the central nervous system, specifically on the dopamine and serotonin systems. This compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-19(20-11-16-21-12-5-2-6-13-21)17-9-14-22(15-10-17)26(24,25)18-7-3-1-4-8-18/h1,3-4,7-8,17H,2,5-6,9-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQPUNDHNTDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoyl]piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7550808.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7550809.png)
![3-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550821.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550827.png)
![N-(cyclohexylmethyl)-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-methylbenzamide](/img/structure/B7550841.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)

![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)

![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550907.png)